molecular formula C18H10 B119913 Cyclopenta[cd]pyrene CAS No. 27208-37-3

Cyclopenta[cd]pyrene

Cat. No.: B119913
CAS No.: 27208-37-3
M. Wt: 226.3 g/mol
InChI Key: BZCXQYVNASLLQO-UHFFFAOYSA-N
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Description

Cyclopenta[cd]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10. It is known for its unique structure, which includes a cyclopentane ring fused to a pyrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta[cd]pyrene can be synthesized through several methods. One common approach involves the cyclization of pyrene derivatives. For instance, 4-pyrenylacetic acid can be used as a precursor, which undergoes cyclization to form this compound . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[cd]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated pyrene derivatives .

Mechanism of Action

Cyclopenta[cd]pyrene exerts its effects primarily through interactions with DNA and other cellular components. It can form adducts with DNA, leading to mutations and potentially causing cancer. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes and can initiate a cascade of molecular events that result in carcinogenesis .

Comparison with Similar Compounds

Uniqueness: Cyclopenta[cd]pyrene is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for specialized research applications .

Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCXQYVNASLLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074822
Record name Cyclopenta[cd]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27208-37-3
Record name Cyclopenta[cd]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27208-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta(c,d)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTA(CD)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29XD62TN4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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